1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound belonging to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized through several methods, including the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction typically involves heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Scientific Research Applications
1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antifungal, antimicrobial, and antiviral properties, making it useful in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism by which 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves the interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one
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Properties
IUPAC Name |
2-methyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-6-3(7)4-2-5-6/h2H,1H3,(H,4,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQNVRGOXXBGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-20-9 |
Source
|
Record name | 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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